molecular formula C19H24N2O7S2 B15109161 (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

Cat. No.: B15109161
M. Wt: 456.5 g/mol
InChI Key: FDWWTQNDNPQMBC-UHFFFAOYSA-N
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Description

(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex organic compound characterized by its unique thiazole ring structure and butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the butoxyphenyl group. The final step involves the formation of the acetic acid moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

    Substitution: The butoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted butoxyphenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as an inhibitor or activator of specific biochemical pathways.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of high-performance polymers and protective coatings.

Mechanism of Action

The mechanism of action of (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, altering their activity and modulating various biochemical pathways. The thiazole ring and butoxyphenyl group play a crucial role in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid apart is its combination of a thiazole ring with a butoxyphenyl group, providing a unique set of chemical and biological properties. This structural uniqueness allows for diverse applications across multiple scientific disciplines.

Properties

Molecular Formula

C19H24N2O7S2

Molecular Weight

456.5 g/mol

IUPAC Name

2-[2-[[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C19H24N2O7S2/c1-2-3-7-28-14-6-4-5-13(8-14)21-15-11-30(25,26)12-16(15)29-19(21)20-17(22)9-27-10-18(23)24/h4-6,8,15-16H,2-3,7,9-12H2,1H3,(H,23,24)

InChI Key

FDWWTQNDNPQMBC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COCC(=O)O

Origin of Product

United States

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